REACTION_CXSMILES
|
Br[CH:2]([CH:8]=O)[CH2:3][C:4]([O:6][CH3:7])=[O:5].[NH2:10][C:11]([NH2:13])=[O:12]>CN(C=O)C>[NH2:13][C:11]1[O:12][C:2]([CH2:3][C:4]([O:6][CH3:7])=[O:5])=[CH:8][N:10]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC(CC(=O)OC)C=O
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time, the mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was absorbed onto silica
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC(=CN1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |